

Long-Term Gadolinium Retention: A Comparative Analysis of Gadopiclesol and Gadodiamide in Rats

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Compound of Interest

Compound Name: *Gadopiclesol*

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A detailed review of preclinical data on the persistence of gadolinium in the brain following the administration of macrocyclic and linear gadolinium-based contrast agents.

In the field of medical imaging, the safety profile of gadolinium-based contrast agents (GBCAs) is of paramount importance. A key concern for researchers and clinicians is the long-term retention of gadolinium in the body, particularly in the brain. This guide provides a comparative analysis of two GBCAs, **Gadopiclesol** (a macrocyclic agent) and Gadodiamide (a linear agent), focusing on their long-term gadolinium retention profiles in a preclinical rat model. The data presented is derived from a 2022 study published in Radiology, which investigated brain gadolinium retention over a one-year period.^{[1][2]}

Quantitative Comparison of Brain Gadolinium Retention

The study revealed significant differences in the concentration and clearance of gadolinium in the cerebellum of healthy rats between the macrocyclic agent **Gadopiclesol** and the linear agent Gadodiamide. Gadodiamide administration resulted in substantially higher gadolinium concentrations at all-time points measured, with a much slower washout rate compared to **Gadopiclesol**.^{[1][3]}

A notable finding was the approximately 80% washout of gadolinium between 1 and 12 months for **Gadopiclesol**, indicating significant clearance from the brain tissue. In stark contrast, only a

15% washout was observed for Gadodiamide over the same period, suggesting long-term persistence.^{[1][4]} Furthermore, after 12 months, only low-molecular-weight gadolinium species were detected in the soluble fraction for **Gadopiclesol**, whereas gadolinium was found bound to macromolecules in the case of Gadodiamide.^[1]

Time Point (Post-Injection)	Gadopiclesol (nmol/g)	Gadodiamide (nmol/g)
1 Month	0.37	2.65
12 Months	0.078	2.25

Table 1: Total Gadolinium Concentration in Rat Cerebellum.^[1]

Experimental Methodology

The data presented in this guide is based on a robust preclinical study involving healthy Sprague Dawley rats. A detailed understanding of the experimental protocol is crucial for the interpretation of the findings.

Animal Model and Dosing Regimen:

- Subjects: Healthy 9-week-old Sprague Dawley rats (six males and six females per group).^{[1][2]}
- Contrast Agents: **Gadopiclesol**, Gadobutrol (another macrocyclic agent), Gadodiamide, or saline (as a control).^{[1][2]}
- Dosing: Five intravenous injections of 2.4 mmol of gadolinium per kilogram of body weight for each GBCA, administered over a 5-week period.^{[1][2]}

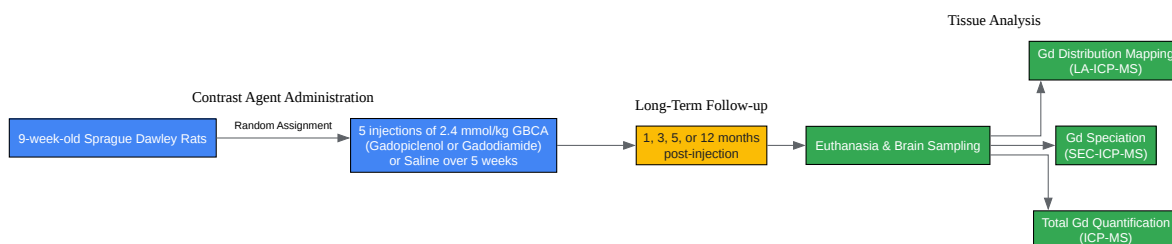
Tissue Analysis and Follow-up:

- Time Points: Animals were euthanized at 1, 3, 5, or 12 months after the final injection.^{[1][2]}
- Analytical Techniques:
 - Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to determine the total gadolinium content in the brain.^{[1][2]}

- Size Exclusion Chromatography (SEC)-ICP-MS: Employed to characterize the different species of gadolinium present.[1][2]
- Laser Ablation (LA)-ICP-MS: Utilized for elemental mapping to visualize the spatial distribution of gadolinium within the brain tissue.[1][2]
- Imaging: MRI examinations were performed before euthanasia.[1][2]

Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol used in the comparative study.



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Caption: Experimental workflow for the comparative analysis of gadolinium retention.

Conclusion

The preclinical evidence strongly indicates that the macrocyclic GBCA, **Gadopichlenol**, exhibits a significantly lower propensity for long-term gadolinium retention in the rat brain compared to the linear agent, Gadodiamide.[1][2] The substantial washout of gadolinium and the absence of

macromolecular binding at 12 months post-administration with **Gadopiclenol** contrast sharply with the high retention and persistent macromolecular binding observed with Gadodiamide.[1] These findings underscore the importance of the molecular structure of GBCAs in determining their long-term safety profiles and provide valuable data for researchers and drug development professionals in the ongoing evaluation of contrast agent safety.

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